molecular formula C24H20N2O7 B2500591 methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate CAS No. 618874-86-5

methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

Cat. No. B2500591
CAS RN: 618874-86-5
M. Wt: 448.431
InChI Key: NWUFWEVSYWQEEX-UHFFFAOYSA-N
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Description

Methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a useful research compound. Its molecular formula is C24H20N2O7 and its molecular weight is 448.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Research has been focused on the synthesis of highly functionalized isoxazoles, providing a scaffold for further chemical modifications. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates a method for creating highly functionalized isoxazoles, which are useful scaffolds for synthesizing other new derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Such methodologies could be applicable to or inspire approaches for functionalizing or synthesizing derivatives of the queried compound.

Photophysical Properties

The study of photophysical properties of related compounds, like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, reveals the impact of substituents on luminescence properties. This research provides insights into how structural modifications can enhance quantum yields and influence luminescence, indicating the potential for the compound to be tailored for specific optical applications (Kim et al., 2021).

Molecular Structure Analysis

The crystal structure analysis of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate reveals detailed information on molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties and reactivity of complex organic compounds (Moser, Bertolasi, & Vaughan, 2005).

Antimicrobial and Antifolate Activities

Some derivatives related to the query compound have been explored for their biological activities. For instance, new 1,2,4-triazole derivatives show antimicrobial properties, and their synthesis from various ester ethoxycarbonylhydrazones highlights a route to potential therapeutic agents (Bektaş et al., 2007). Similarly, antifolate properties of related compounds, like 5,10-ethano-5,10-dideazaaminopterin, have been investigated, showing potential as chemotherapeutic agents (Degraw et al., 1992).

properties

IUPAC Name

methyl 4-[(3E)-3-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c1-13-11-18(25-33-13)26-20(14-7-9-15(10-8-14)24(30)32-3)19(22(28)23(26)29)21(27)16-5-4-6-17(12-16)31-2/h4-12,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQUXMUKEMQOAH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

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